3-(4-Methoxyphenyl)-1,1-diphenylurea is a chemical compound that belongs to the class of diphenylureas, characterized by the presence of two phenyl groups and a urea functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The methoxy group attached to one of the phenyl rings enhances its biological activity and solubility, making it a subject of interest in various pharmacological studies.
This compound can be synthesized through various chemical methods involving the reaction of substituted anilines with isocyanates. The specific synthesis of 3-(4-Methoxyphenyl)-1,1-diphenylurea can be traced back to studies focusing on diphenylurea derivatives, which have been explored for their biological properties, including anti-diabetic and anti-cancer activities .
3-(4-Methoxyphenyl)-1,1-diphenylurea is classified as an organic compound within the category of ureas. It is also categorized under pharmaceutical intermediates due to its relevance in drug synthesis and development.
The synthesis of 3-(4-Methoxyphenyl)-1,1-diphenylurea typically involves the reaction of 4-methoxyaniline with diphenylcarbamate or isocyanate under controlled conditions. The general procedure includes:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the isocyanate, leading to the formation of an intermediate that subsequently rearranges to yield the final urea product . Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 3-(4-Methoxyphenyl)-1,1-diphenylurea can be represented as follows:
The structure consists of:
The compound exhibits specific spectral characteristics:
3-(4-Methoxyphenyl)-1,1-diphenylurea can participate in various chemical reactions:
Reactions involving this compound are typically monitored using thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism through which 3-(4-Methoxyphenyl)-1,1-diphenylurea exerts its biological effects often involves interaction with specific enzymes or receptors. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to diabetes management by mimicking substrate binding .
Studies have shown that derivatives of diphenylureas can exhibit significant inhibitory activity against α-glucosidase and other targets, which are crucial for controlling blood sugar levels. The binding interactions typically involve hydrogen bonding and hydrophobic interactions with active site residues .
Relevant data from studies indicate that modifications on the phenyl rings significantly affect solubility and biological activity .
3-(4-Methoxyphenyl)-1,1-diphenylurea has several scientific uses:
3-(4-Methoxyphenyl)-1,1-diphenylurea (systematic IUPAC name: 3-(4-methoxyphenyl)-1,1-diphenylurea) has the molecular formula C₂₀H₁₈N₂O₂ and a molecular weight of 318.37 g/mol [1] [7]. The urea functional group (‒NHC(O)NH‒) serves as the central pharmacophore, flanked by three aromatic moieties: two phenyl groups attached to one nitrogen atom and a 4-methoxyphenyl group attached to the adjacent nitrogen. This arrangement creates a planar, conjugated system that facilitates interactions with biological targets through hydrogen bonding and π-stacking [3].
Table 1: Key Chemical Identifiers of 3-(4-Methoxyphenyl)-1,1-Diphenylurea
Property | Value |
---|---|
CAS Registry Number | 15943426 (PubChem CID) |
Molecular Formula | C₂₀H₁₈N₂O₂ |
Exact Mass | 318.1368 g/mol |
XLogP | ~4.5 (Predicted) |
Hydrogen Bond Donors | 2 (Urea -NH groups) |
Hydrogen Bond Acceptors | 3 (Urea C=O, Methoxy O) |
Topological Polar Surface Area | 55.6 Ų |
The 4-methoxyphenyl substituent significantly influences the compound’s electronic properties. The methoxy group (‒OCH₃) acts as an electron-donating unit, enhancing electron density across the connected phenyl ring and altering hydrogen-bonding capacity. This modification is critical for target binding affinity, as evidenced in structure-activity relationship (SAR) studies of analogous diarylureas [3]. Spectroscopic characterization typically includes:
Diarylurea synthesis evolved significantly with the advent of isocyanate chemistry. 3-(4-Methoxyphenyl)-1,1-diphenylurea is typically synthesized via nucleophilic addition between 4-methoxyphenyl isocyanate and diphenylamine under mild conditions (room temperature, inert solvent) [3] . This method yields the target compound in moderate to high efficiency (typically 50–77%) without requiring metal catalysts [3].
Table 2: Representative Synthetic Routes to Diarylureas
Method | Conditions | Advantages |
---|---|---|
Isocyanate-Amine Addition | RT, dichloromethane, 12–24 h | High atom economy, no byproducts |
Carbodiimide-Mediated | Reflux, toluene, carbodiimide reagent | Broad substrate scope |
Microwave-Assisted | MW, 100°C, 30 min | Rapid reaction, improved yields |
Historically, diarylureas gained prominence as intermediates for dyes and polymers. However, their role expanded dramatically with the discovery of sorafenib (a diphenylurea-based kinase inhibitor) and analogous antineoplastic agents . The methoxy variant emerged as a strategic building block for Schiff base hybrids, where its electron-rich aromatic system enhances reactivity toward electrophilic aldehydes [3]. In one documented approach, this compound was condensed with o-vanillin to generate imine-functionalized analogs targeting α-glucosidase [3].
In drug discovery, 3-(4-Methoxyphenyl)-1,1-diphenylurea serves as a versatile scaffold due to its balanced lipophilicity and hydrogen-bonding capability. Its primary therapeutic relevance lies in:
α-Glucosidase Inhibition for Diabetes Management
This compound and its Schiff base derivatives exhibit nanomolar to micromolar inhibition of α-glucosidase, a carbohydrate-digesting enzyme linked to type 2 diabetes mellitus (T2DM). In biochemical assays, optimized analogs demonstrated IC₅₀ values as low as 2.14–3.96 µM, surpassing the control drug acarbose (IC₅₀ = 875 µM) [3]. Activity depends critically on the meta- or para-substitution pattern on the distal phenyl ring:
Table 3: α-Glucosidase Inhibitory Activity of Selected Analogs
Compound | R₁ Substituent | IC₅₀ (µM) | Activity vs. Acarbose |
---|---|---|---|
3h | 3-CH₃ | 3.96 ± 0.10 | 221-fold higher |
3u | 4-F, 3-OCH₃ | 2.14 ± 0.11 | 409-fold higher |
3a | 3-Cl | 5.84 ± 0.13 | 150-fold higher |
3e | 4-OCH₃ | 21.60 ± 0.30 | 40-fold higher |
Acarbose | N/A | 875.41 ± 1.16 | Reference |
Molecular docking reveals stabilization via hydrogen bonds between the urea carbonyl and enzyme residues Glu277 and Asn350. The methoxyphenyl moiety occupies a hydrophobic subpocket, enhancing binding affinity [3].
Immuno-Oncology Applications
Though not directly studied, structurally related N,N-diphenylurea-triazole hybrids (e.g., compound 3g) inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme overexpressed in tumors. These compounds achieve IC₅₀ values down to 1.73 µM by coordinating the heme iron in IDO1’s active site . This underscores the scaffold’s adaptability for diverse targets.
Drug-Likeness and ADMET Profile
Computational analyses predict favorable properties:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1